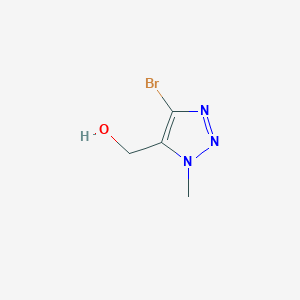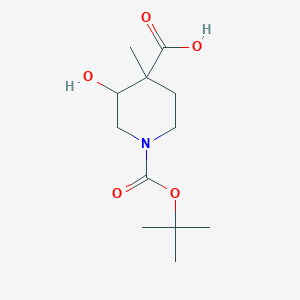![molecular formula C12H20ClN3O2 B1382127 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride CAS No. 1431962-86-5](/img/structure/B1382127.png)
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride
Descripción general
Descripción
The compound “1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride” is a chemical compound with a pyrazole core . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring attached to a piperidine ring via a methylene bridge . The pyrazole ring contains two nitrogen atoms and three carbon atoms, while the piperidine ring is a six-membered ring with one nitrogen atom .Aplicaciones Científicas De Investigación
Heterocyclic Amino Acid Synthesis
This compound forms part of a novel series of heterocyclic amino acids, specifically serving as building blocks for achiral and chiral substances. Its synthesis involves a multi-step process starting with piperidine-4-carboxylic and piperidine-3-carboxylic acids, eventually yielding various N-Boc protected ester forms of the compound (Gita Matulevičiūtė et al., 2021).
Structural Analysis
The compound, as part of a series of related chemicals, has been analyzed for its molecular structure, showing a dihedral angle between the pyrazole and piperidine rings. This structural detail is significant for understanding the compound's potential interactions and stability in various chemical environments (D. Richter et al., 2009).
Antioxidant Properties
4,6‐Dimethyl‐1H‐pyrazolo[3,4‐b]pyridine‐3‐amine, a key intermediate similar to the compound , was used in synthesizing various derivatives with antioxidant properties. These compounds were found effective in protecting DNA from damage induced by bleomycin, suggesting the potential antioxidant capacity of related compounds (M. Gouda, 2012).
Imaging Agent for CB1 Receptors
A structurally related compound, [O-methyl-(11)C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, was developed as a potential imaging agent for CB1 receptors using PET. The compound demonstrated selective labeling of CB1 receptors in postmortem human brain sections, suggesting that similar compounds could serve as useful tools in neuroimaging (J. Kumar et al., 2004).
Direcciones Futuras
Pyrazole derivatives, including this compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research could focus on exploring these applications further, as well as developing more efficient synthesis methods for this compound.
Propiedades
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-9-11(7-13-14(9)2)8-15-5-3-10(4-6-15)12(16)17;/h7,10H,3-6,8H2,1-2H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEGFMSNWGNLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCC(CC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)











